

Preliminary Studies on Hypoxia-Activated Prodrug PR-104: An In-depth Technical Guide

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Compound of Interest

Compound Name: FL104

Cat. No.: B15603790

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Disclaimer: Initial searches for "**FL104**" did not yield a specific molecule with substantial public data. However, the closely named compound, PR-104, is a well-documented hypoxia-activated prodrug with extensive preclinical data. This guide provides a comprehensive overview of the preliminary studies on PR-104, intended for researchers, scientists, and drug development professionals.

PR-104 is a novel 3,5-dinitrobenzamide nitrogen mustard that has undergone preclinical and clinical investigation. It is a "pre-prodrug" that is rapidly converted in vivo to the prodrug PR-104A. Under hypoxic conditions, characteristic of solid tumors, PR-104A is reduced to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M, which act as potent DNA cross-linking agents. This targeted activation in the tumor microenvironment is a key feature of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of PR-104.

Table 1: In Vitro Cytotoxicity of PR-104A

Human Tumor Cell Line	IC50 under Aerobic Conditions (μM)	IC50 under Hypoxic Conditions (μM)	Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50)
SiHa (Cervical)	25	0.25	100
HT29 (Colon)	>100	1.0	>100
H460 (Lung)	50	0.5	100
Panc-01 (Pancreatic)	Not specified	Not specified	Not specified
22RV1 (Prostate)	Not specified	Not specified	Not specified

Table 2: In Vivo Antitumor Activity of PR-104 in Xenograft Models

Xenograft Model	Treatment	Tumor Growth Delay (days)
HT29 (Colon)	PR-104 (single agent)	Significant
SiHa (Cervical)	PR-104 (single agent)	Significant
H460 (Lung)	PR-104 (single agent)	Significant
Panc-01 (Pancreatic)	PR-104 + Gemcitabine	Greater than additive
22RV1 (Prostate)	PR-104 + Docetaxel	Greater than additive

Note: "Significant" indicates a notable delay in tumor growth as reported in the studies. Specific quantitative values for tumor growth delay were not consistently provided across all models in the summarized literature.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

1. In Vitro Cytotoxicity Assay:

- **Cell Lines:** A panel of 10 human tumor cell lines, including SiHa, HT29, and H460, were used.
- **Culture Conditions:** Cells were maintained in appropriate culture media supplemented with fetal bovine serum.
- **Hypoxic Conditions:** To achieve hypoxia, cells were incubated in a controlled atmosphere with low oxygen levels (e.g., <0.1% O₂).
- **Drug Exposure:** Cells were exposed to varying concentrations of PR-104A for a specified duration.
- **Viability Assessment:** Cell viability was determined using a standard colorimetric assay (e.g., MTT or SRB assay) to calculate the IC₅₀ values.

2. Metabolism Studies under Hypoxia:

- **Cell Line:** SiHa cells were utilized for these experiments.
- **Sample Preparation:** Cells were incubated under hypoxic conditions with PR-104A. At various time points, cell lysates were collected.
- **Analytical Method:** Liquid chromatography-mass spectrometry (LC-MS) was employed to identify and quantify the intracellular metabolites of PR-104A, such as PR-104H.

3. DNA Damage Assessment:

- **Comet Assay (Single Cell Gel Electrophoresis):**
 - **Principle:** This assay measures DNA strand breaks in individual cells.
 - **Procedure:** SiHa cells were treated with PR-104A under hypoxic conditions. The cells were then embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.
- **γH2AX Formation:**

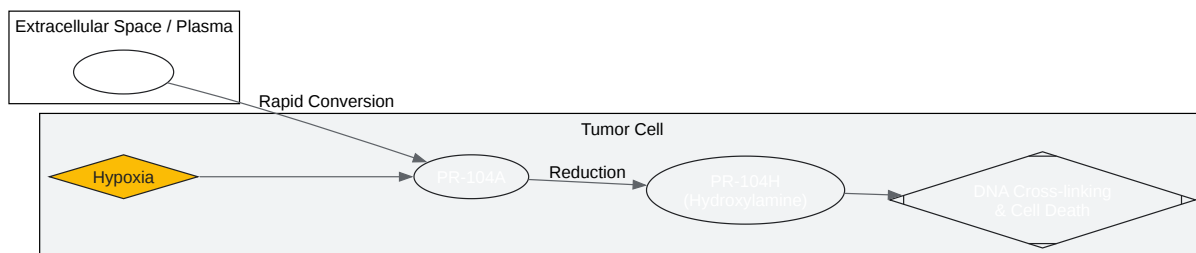
- Principle: Phosphorylation of the histone variant H2AX (to form γ H2AX) is an early marker of DNA double-strand breaks.
- Procedure: Treated cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for γ H2AX. The formation of nuclear foci was visualized and quantified using immunofluorescence microscopy.

4. In Vivo Xenograft Studies:

- Animal Model: Immunocompromised mice (e.g., nude mice) were used.
- Tumor Implantation: Human tumor cells (e.g., HT29, SiHa, H460) were subcutaneously injected into the flanks of the mice.
- Treatment Regimen: Once tumors reached a palpable size, mice were treated with PR-104, either as a single agent or in combination with other chemotherapeutic agents or radiation.
- Efficacy Evaluation:
 - Tumor Growth Delay: Tumor volume was measured regularly, and the time for tumors to reach a specific size was compared between treated and control groups.
 - Clonogenic Assay: Approximately 18 hours after treatment, tumors were excised, dissociated into single-cell suspensions, and plated to assess the surviving fraction of clonogenic tumor cells.

Visualizations: Signaling Pathways and Experimental Workflows

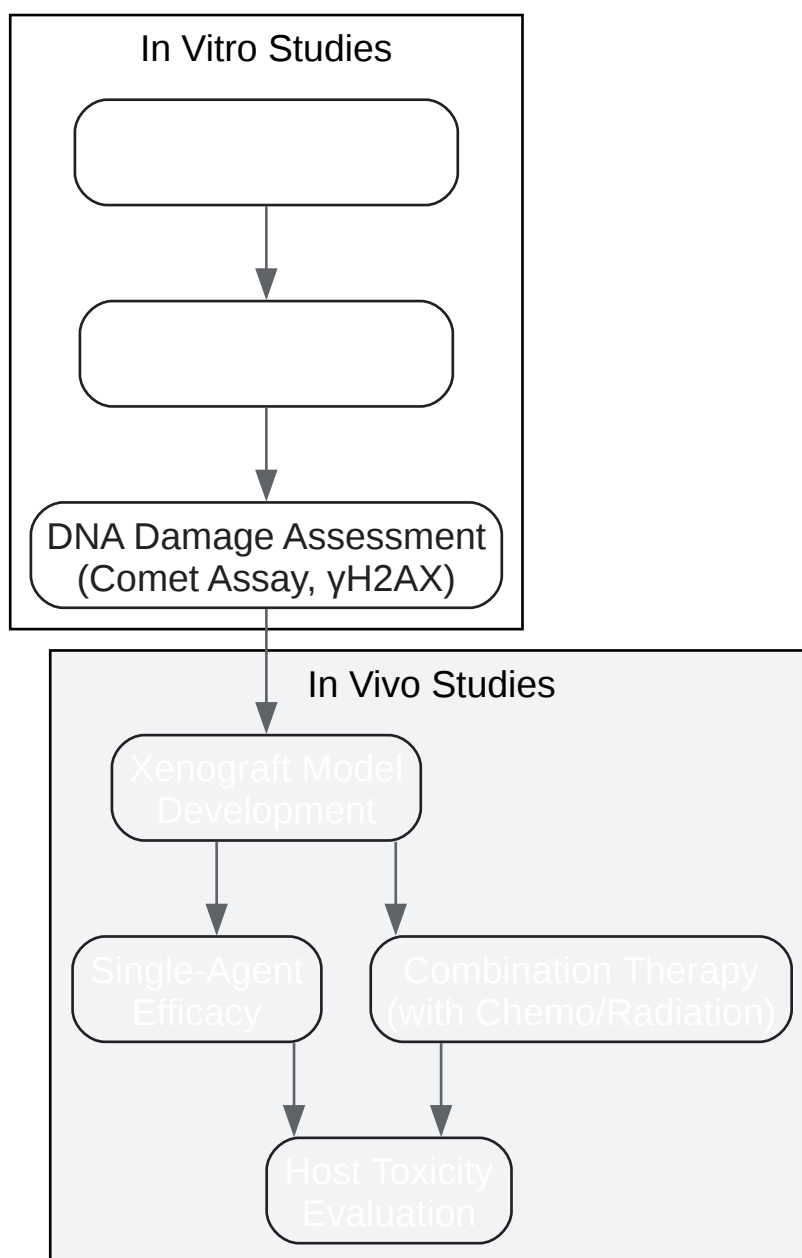
Mechanism of Action of PR-104



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Caption: Mechanism of action of the hypoxia-activated prodrug PR-104.

Preclinical Evaluation Workflow for PR-104



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Caption: Experimental workflow for the preclinical evaluation of PR-104.

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